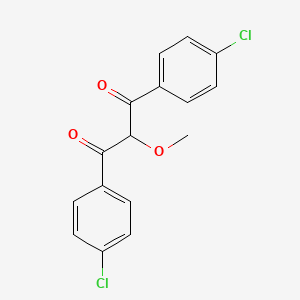
1,3-Bis(4-chlorophenyl)-2-methoxypropane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-chlorophenyl)-2-methoxypropane-1,3-dione is an organic compound with the molecular formula C15H10Cl2O2 It is characterized by the presence of two 4-chlorophenyl groups attached to a propane-1,3-dione backbone, with a methoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-chlorophenyl)-2-methoxypropane-1,3-dione typically involves the condensation of 4-chlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out in an ethanol solvent at room temperature, followed by the addition of methanol to introduce the methoxy group. The reaction mixture is then stirred and allowed to react for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-chlorophenyl)-2-methoxypropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Halogen substitution reactions can occur at the 4-chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen substitution can be achieved using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1,3-Bis(4-chlorophenyl)-2-methoxypropane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-chlorophenyl)-2-methoxypropane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA and proteins can lead to anticancer properties by inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-chlorophenyl)urea: Similar structure but with urea groups instead of methoxy and carbonyl groups.
1,3-Bis(4-chlorophenyl)-2-propen-1-one: Similar structure but with a propenone backbone instead of propane-1,3-dione.
1,3-Bis(4-chlorophenyl)thiourea: Similar structure but with thiourea groups.
Uniqueness
1,3-Bis(4-chlorophenyl)-2-methoxypropane-1,3-dione is unique due to the presence of both methoxy and carbonyl groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
61821-24-7 |
|---|---|
Molecular Formula |
C16H12Cl2O3 |
Molecular Weight |
323.2 g/mol |
IUPAC Name |
1,3-bis(4-chlorophenyl)-2-methoxypropane-1,3-dione |
InChI |
InChI=1S/C16H12Cl2O3/c1-21-16(14(19)10-2-6-12(17)7-3-10)15(20)11-4-8-13(18)9-5-11/h2-9,16H,1H3 |
InChI Key |
FIFGCPRPTJHVMD-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=O)C1=CC=C(C=C1)Cl)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















